Cathelicidin antimicrobial peptide
Description
Classification and Nomenclature within Host Defense Peptides
Cathelicidins belong to the broader group of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs). wikipedia.orgfrontiersin.org This classification is based on their role in protecting the host from microbial invasion. Unlike other HDP families, such as defensins which are defined by their structure, cathelicidins are uniquely characterized by their precursor structure. wikipedia.orgnih.gov
All cathelicidins are synthesized as a precursor protein composed of a signal peptide, a highly conserved pro-sequence called the cathelin domain, and the highly variable mature peptide domain at the C-terminus. wikipedia.orgnih.govbenthamdirect.com The name "cathelicidin" is derived from this conserved N-terminal "cathelin" domain, which shows homology to a cysteine protease inhibitor called cathelin. wikipedia.orgfrontiersin.org The mature, biologically active peptide is released through proteolytic cleavage of this precursor. nih.govfrontiersin.org
The nomenclature of individual cathelicidin (B612621) peptides can be varied, often referencing their origin, size, or specific structural features. frontiersin.org For instance, LL-37, the only cathelicidin found in humans, is named for its first two amino acid residues (Leucine-Leucine) and its length of 37 amino acids. wikipedia.orgfrontiersin.org Other examples include CRAMP (Cathelin-Related Antimicrobial Peptide) in mice and PR-39 in pigs. wikipedia.orgfrontiersin.org
The mature cathelicidin peptides are diverse in their structure and can be categorized into four main groups:
α-helical peptides: These are linear peptides that form an amphipathic α-helix. wikipedia.orgnih.gov
β-hairpin peptides: These are characterized by a β-sheet structure stabilized by disulfide bonds. wikipedia.orgfrontiersin.org
Proline/arginine-rich peptides: These peptides have an extended structure due to a high content of these specific amino acids. wikipedia.orgnih.gov
Tryptophan-rich peptides: These are distinguished by a high proportion of tryptophan residues. nih.gov
Evolutionary Context and Diversity Across Vertebrate Species
Cathelicidins are an ancient and widespread component of the vertebrate innate immune system. nih.govfrontiersin.org Their evolutionary history is marked by both conservation and remarkable diversity. The cathelin domain is highly conserved across different vertebrate species, which has been instrumental in identifying new cathelicidins in a wide range of animals, including mammals, birds, reptiles, amphibians, and fish. nih.govfrontiersin.orgfrontiersin.org
In contrast to the conserved pro-sequence, the C-terminal mature peptide region exhibits significant sequence diversity. benthamdirect.comresearchgate.net This diversity is the result of evolutionary pressure and processes like gene duplication and subsequent divergence, which has led to a broad array of cathelicidin peptides with varied structures and functions. benthamdirect.comresearchgate.net This is particularly evident in some mammalian lineages, such as Cetartiodactyls (which includes cattle and pigs), where multiple cathelicidin genes have been identified. benthamdirect.comresearchgate.net
The number of cathelicidin genes can vary significantly between species. While humans and mice have a single cathelicidin gene, other animals like cattle possess a cluster of multiple cathelicidin genes. wikipedia.orgnih.gov The discovery of a cathelicidin in an amphibian, cathelicidin-AL from the frog Amolops loloensis, helped to fill a gap in the evolutionary understanding of these peptides, suggesting they predate reptiles but came after fish cathelicidins. nih.gov Phylogenetic analyses indicate that cathelicidins from quadruped animals cluster together, separately from those found in fish. researchgate.net
Below is a table showcasing the diversity of cathelicidin peptides found in various vertebrate species.
| Species | Cathelicidin Peptide(s) |
| Human | LL-37 (derived from hCAP-18) |
| Mouse | CRAMP |
| Rat | rCRAMP |
| Rabbit | CAP-18 |
| Guinea Pig | CAP-11 |
| Pig | PR-39, Prophenin, PMAP-23, PMAP-36, PMAP-37 |
| Cattle | BMAP-27, BMAP-28, BMAP-34, Bac5, Bac7 |
| Sheep | SMAP-29, OaBac5, OaBac7.5 |
| Horse | eCATH-1, eCATH-2, eCATH-3 |
| Chicken | fowlicidin-1, fowlicidin-2, fowlicidin-3 |
| Frog (Amolops loloensis) | cathelicidin-AL |
| Rhesus Monkey | RL-37 |
Fundamental Role in Innate Immunity and Host Defense
Cathelicidins are a cornerstone of the innate immune system, providing a rapid and non-specific defense against invading pathogens. nih.govnih.gov They are produced by various immune cells, including neutrophils and macrophages, as well as epithelial cells lining barrier tissues like the skin and respiratory tract. wikipedia.orgfrontiersin.orgswolverine.com
The primary and most well-studied function of cathelicidins is their direct antimicrobial activity. nih.govnih.gov They possess a broad spectrum of activity against bacteria (both Gram-positive and Gram-negative), fungi, and some viruses. nih.govswolverine.com The general mechanism of their antimicrobial action involves the disruption of microbial cell membranes, leading to cell death. wikipedia.orgnih.gov This is facilitated by their cationic and amphipathic nature, allowing them to preferentially interact with and permeate the negatively charged microbial membranes. nih.gov
Beyond their direct microbicidal effects, cathelicidins are now recognized as multifunctional molecules with potent immunomodulatory capabilities. frontiersin.orgnih.gov These activities are crucial for orchestrating the host's immune response and promoting tissue repair. frontiersin.org Key immunomodulatory functions include:
Chemotaxis: Cathelicidins can attract other immune cells, such as neutrophils, monocytes, and T-cells, to the site of infection or injury. frontiersin.org
Modulation of Inflammation: They can influence inflammatory responses, for example, by binding to and neutralizing bacterial components like lipopolysaccharide (LPS), thereby preventing an excessive inflammatory reaction. oup.com
Wound Healing: Some cathelicidins have been shown to promote the growth of new blood vessels (angiogenesis) and the regeneration of epithelial tissue. nih.govnih.gov
Bridging Innate and Adaptive Immunity: Cathelicidins can influence the activation and differentiation of cells of the adaptive immune system, such as T-lymphocytes and dendritic cells, thus helping to shape the subsequent specific immune response. frontiersin.orgnih.gov
In essence, cathelicidins act as a vital link between the initial, non-specific innate defense and the more specialized adaptive immune response, playing a multifaceted role in protecting the host from infection and maintaining tissue homeostasis. frontiersin.orgfrontiersin.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
QCVGTITLDQSDDLFDLNCNELQSVR |
Origin of Product |
United States |
Molecular Biology and Cellular Processing of Cathelicidin Antimicrobial Peptides
Gene Architecture and Transcriptional Regulation
The expression of cathelicidin (B612621) antimicrobial peptides (CAMPs) is a tightly controlled process, essential for the innate immune response. This regulation occurs at the genetic level, involving a complex interplay of promoter elements, transcription factors, and signaling pathways.
Promoter Elements and Transcription Factor Interactions
The gene encoding the human cathelicidin, hCAP18, is designated as CAMP. The promoter region of the CAMP gene, and its orthologs in other species, contains binding sites for a variety of transcription factors that govern its expression. These regulatory elements can either enhance or suppress gene transcription, allowing for a nuanced response to different stimuli. nih.gov
In humans, the CAMP gene promoter possesses a vitamin D response element (VDRE), which is a key site for the binding of the vitamin D receptor (VDR). oregonstate.edu This element is notably present only in humans and primates. oregonstate.edu Other important transcription factor binding sites found in the promoter regions of cathelicidin genes across different species include those for:
Nuclear Factor-kappa B (NF-κB): A crucial regulator of inflammatory and immune responses. nih.govnih.gov
Nuclear Factor Interleukin-6 (NF-IL-6): Involved in the acute-phase reaction and inflammation. nih.govnih.gov
Activator protein-1 (AP-1): A transcription factor that responds to a wide range of stimuli, including stress and growth factors.
Hypoxia-inducible factor-1α (HIF-1α): Plays a role in cellular responses to low oxygen levels. Deletion of HIF-1α in a murine model led to a significant reduction in the active form of cathelicidin. nih.gov
Sp/Kruppel-like transcription factor family: These factors, including Sp1, can act as repressors of hCAP18 gene expression. nih.gov
GATA transcription factors: Implicated in the regulation of the murine cathelicidin gene, Cnlp. nih.gov
The combination of these and other transcription factors allows for cell-specific and context-dependent regulation of cathelicidin expression. For instance, the presence of both positive and negative regulatory elements within the hCAP18 gene promoter provides a molecular basis for its variable expression in different myeloid and epithelial cells. nih.gov General transcription factors are essential proteins that bind to specific DNA sites to initiate transcription by recruiting RNA polymerase. youtube.comyoutube.com Activator proteins can enhance this interaction, thereby encouraging gene expression. youtube.com
Interactive Table: Key Transcription Factors and their Binding Sites in Cathelicidin Gene Promoters
| Transcription Factor | Binding Site/Element | Species | Function |
|---|---|---|---|
| Vitamin D Receptor (VDR) | Vitamin D Response Element (VDRE) | Human, Primates | Activation of gene expression |
| NF-κB | NF-κB binding site | Human, Porcine, Murine | Regulation of inflammatory and immune responses |
| NF-IL-6 | NF-IL-6 response element | Porcine, Murine | Regulation of acute-phase and inflammatory responses |
| HIF-1α | Hypoxic Response Element (HRE) | Murine | Response to low oxygen levels |
| Sp1 | GT boxes | Human | Repression of gene expression |
| GATA | GATA binding domain | Murine | Regulation of gene expression |
Hormonal and Molecular Inducers of Cathelicidin Expression
A variety of endogenous and exogenous molecules can trigger the signaling pathways that lead to cathelicidin gene expression.
Vitamin D: The hormonal form of vitamin D, 1,25-dihydroxyvitamin D (1,25D), is a potent inducer of CAMP gene expression in humans. oregonstate.educapes.gov.brtaylorandfrancis.com Upon encountering a microbial infection, immune cells like macrophages can convert circulating vitamin D into its active form, which then directly induces cathelicidin expression. taylorandfrancis.comnih.gov This vitamin D-mediated induction of cathelicidin is a crucial part of the innate immune response to pathogens like Mycobacterium tuberculosis. oregonstate.edunih.gov
Microbial Components: Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and flagellin, are recognized by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). nih.govnih.gov This recognition triggers signaling cascades that lead to the induction of cathelicidin expression. For instance, LPS has been shown to increase the expression of porcine cathelicidins. nih.gov
Host Factors: A number of host-derived molecules can also induce cathelicidin expression. These include:
Cytokines: Pro-inflammatory cytokines like Interleukin-6 (IL-6) can stimulate cathelicidin gene expression, often in synergy with other inducers. nih.gov
Growth Factors: Certain growth factors can also upregulate cathelicidin expression.
Bile Acids: Both primary and secondary bile acids have been shown to induce cathelicidin gene expression in the gut, acting through the farnesoid X receptor (FXR) and the VDR, respectively. nih.gov This highlights a role for cathelicidin in maintaining gut immunity. nih.gov
Short-Chain Fatty Acids: Butyrate, a short-chain fatty acid produced by gut microbiota, can also induce cathelicidin expression.
Post-Translational Modification and Maturation
Following transcription and translation, the nascent cathelicidin protein undergoes a series of processing steps to become a biologically active antimicrobial peptide.
Proteolytic Processing Pathways
Cathelicidins are synthesized as inactive precursors called pre-pro-peptides. nih.gov The pre-pro-peptide consists of three domains: an N-terminal signal peptide, a conserved central cathelin domain, and a C-terminal antimicrobial peptide domain. nih.gov
The maturation process involves the following proteolytic cleavage events:
Removal of the Signal Peptide: The N-terminal signal peptide is cleaved off by a signal peptidase, a common step in the processing of secreted proteins. nih.gov This results in the formation of a pro-peptide.
Cleavage of the Cathelin Domain: The pro-peptide is stored in the secondary granules of neutrophils and other immune cells. Upon stimulation, the pro-peptide is secreted and the cathelin domain is cleaved off by proteases to release the active antimicrobial peptide. nih.gov In mammals, this cleavage is often carried out by serine proteases, with neutrophil elastase being a key enzyme. nih.gov However, other tissue-specific processing enzymes may also be involved. nih.gov
Impact of Specific Post-Translational Modifications on Cathelicidin Activity
The activity of the mature cathelicidin peptide can be further modulated by various post-translational modifications (PTMs). These modifications can alter the peptide's structure, charge, and stability, thereby influencing its antimicrobial and immunomodulatory functions.
Citrullination: This is the conversion of an arginine residue to a citrulline residue, a process catalyzed by peptidylarginine deiminase (PAD) enzymes. nih.gov Citrullination can create new protein epitopes that may act as autoantigens. nih.gov While extensively studied in the context of autoimmune diseases like rheumatoid arthritis, the specific impact of citrullination on the direct antimicrobial activity of cathelicidin is an area of ongoing research. nih.govnih.govresearchgate.netresearchgate.net
Carbamylation: This modification involves the conversion of a lysine (B10760008) residue to homocitrulline. Carbamylation has been implicated in the pathogenesis of various diseases. researchgate.net Like citrullination, it can lead to the generation of neo-epitopes and has been studied in the context of autoimmunity. nih.govresearchgate.net
Acetylation: The addition of an acetyl group to a protein can affect its function and stability. Acetylation is another PTM that has been linked to autoimmune responses. nih.govnih.gov
Formylation: The addition of a formyl group to the N-terminus of a peptide can occur.
The study of these and other PTMs is crucial for a complete understanding of cathelicidin biology and its role in health and disease. nih.govmdpi.com
Interactive Table: Post-Translational Modifications of Cathelicidins and their Potential Effects
| Modification | Description | Potential Impact on Activity |
|---|---|---|
| Citrullination | Conversion of arginine to citrulline | Altered protein structure and immunogenicity |
| Carbamylation | Conversion of lysine to homocitrulline | Altered protein structure and immunogenicity |
| Acetylation | Addition of an acetyl group | Altered protein function and stability |
| Formylation | Addition of a formyl group | Altered biological activity |
Cellular Origin, Synthesis, and Secretion Mechanisms
Cathelicidin antimicrobial peptides (CAMPs) are integral components of the innate immune system, produced by a variety of cells. Their synthesis and release are tightly regulated processes, varying between different cell types. Key producers of cathelicidins include neutrophils, macrophages, and epithelial cells. frontiersin.orgopenbiochemistryjournal.comnih.gov
Neutrophils
Neutrophils are a primary source of cathelicidins. oup.comnih.gov In these immune cells, the cathelicidin precursor, known as hCAP-18 in humans, is synthesized during the promyelocyte stage of neutrophil development and stored in the secondary (specific) granules as an inactive proform. oup.comyoutube.com This storage allows for a rapid release upon encountering a pathogen.
Upon stimulation by microbial products or host-derived signals, neutrophils release the inactive cathelicidin precursor through processes like degranulation and the formation of neutrophil extracellular traps (NETs). oup.comoup.comresearchgate.net Once in the extracellular space, the precursor is cleaved by serine proteases, such as proteinase 3 in humans, to generate the active antimicrobial peptide, LL-37. frontiersin.orgoup.comnih.gov This active form can then directly kill microbes by disrupting their cell membranes. oup.comyoutube.com
Macrophages
Macrophages also play a crucial role in producing and secreting cathelicidins. nih.govnih.gov Unlike neutrophils that store a pre-formed precursor, macrophage synthesis of cathelicidin is often induced upon encountering pathogens or inflammatory signals. nih.gov For instance, contact with tumor cells can cause macrophages to secrete cathelicidin. nih.gov
The synthesis of cathelicidin in macrophages can be stimulated by various factors, including the active form of vitamin D. openbiochemistryjournal.com The secreted cathelicidin can then act as a signaling molecule, influencing other immune cells and contributing to the inflammatory environment. nih.gov For example, it can act as a chemokine for monocytes, neutrophils, and other macrophages. nih.gov
Epithelial Cells
Epithelial cells, which form the barrier surfaces of the body, are another significant source of cathelicidins. frontiersin.orgopenbiochemistryjournal.comnih.gov They are found in the skin, gastrointestinal tract, respiratory tract, and genitourinary tract. openbiochemistryjournal.comnih.gov Similar to macrophages, cathelicidin expression in epithelial cells is typically induced by infectious or inflammatory stimuli. researchgate.net
For example, studies have shown that mammary epithelial cells produce and release cathelicidins in response to various mastitis pathogens, a process that appears to occur before the influx of leukocytes. researchgate.net In the colon, epithelial cells secrete cathelicidins in response to bacterial stimuli and inflammatory cytokines. oup.comnih.gov The synthesis of cathelicidin in epithelial cells can be regulated by various signaling pathways, including those involving vitamin D and the MEK-ERK pathway. openbiochemistryjournal.comnih.gov
The following table provides a summary of the key aspects of cathelicidin synthesis and secretion in these cell types:
| Cell Type | Synthesis Characteristics | Storage | Primary Secretion Triggers | Secretion Mechanism |
|---|---|---|---|---|
| Neutrophils | Synthesized during promyelocyte stage | Stored as inactive precursor (pro-cathelicidin) in secondary granules | Microbial or host inflammatory stimuli | Degranulation, NETosis, Exocytosis |
| Macrophages | Inducible expression upon stimulation | Not typically stored; synthesized and secreted upon demand | Pathogen encounter, inflammatory signals, tumor cell contact | Secretion |
| Epithelial Cells | Inducible expression in response to infection or inflammation | Not typically stored; synthesized and released upon exposure to microorganisms | Infectious and inflammatory stimuli, bacterial products | Secretion |
Mechanisms of Action of Cathelicidin Antimicrobial Peptides
Direct Antimicrobial Mechanisms
Cathelicidins employ several strategies to directly target and eliminate pathogenic microorganisms. These mechanisms often involve initial interactions with the microbial cell surface, followed by membrane disruption or entry into the cell to interfere with essential processes.
Membrane Interaction and Disruption Modalities
A primary mechanism by which cathelicidins exert their antimicrobial effect is through the disruption of microbial cell membranes. wikipedia.org This process is initiated by electrostatic interactions between the positively charged peptides and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. youtube.comsemanticscholar.orgnih.gov This initial binding is crucial for their selective targeting of microbial cells over host cells, which typically have a more neutral charge. youtube.com
Following this initial attraction, cathelicidins can disrupt the membrane through several proposed models:
Pore Formation: Many cathelicidins, including the human peptide LL-37, can form pores in the microbial membrane. youtube.com This can occur through different mechanisms, such as the "barrel-stave" model, where peptides aggregate to form a channel through the membrane, or the "toroidal-pore" model, where the peptides and lipids together form the pore. peptidesciences.com The formation of these pores compromises the integrity of the membrane, leading to the leakage of intracellular contents and ultimately, cell death. youtube.com The structure of the lipid chains within the membrane can influence the mode of action, with LL-37 shown to form pores in bilayers with unsaturated phospholipids (B1166683). nih.govresearchgate.net
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. peptidesciences.com Once a threshold concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to its disintegration. peptidesciences.com
Membrane Modulation: Some studies suggest that cathelicidins can modulate the membrane without forming distinct pores. For example, LL-37 can interact with saturated phospholipids to form fibrous peptide-lipid superstructures. nih.govresearchgate.net
The bovine cathelicidin (B612621) BMAP-28 has also been shown to permeabilize the inner membrane of E. coli. The ability of these peptides to disrupt membranes is a key feature of their broad-spectrum antimicrobial activity.
Intracellular Target Modulation within Pathogens
Beyond membrane disruption, cathelicidins can translocate across the microbial membrane and interfere with essential intracellular processes. nih.gov This represents a significant aspect of their antimicrobial arsenal.
Once inside the pathogen, cathelicidins can modulate various targets:
Nucleic Acid Synthesis: Peptides like LL-37 have been shown to interact with DNA and RNA, thereby inhibiting their synthesis and disrupting the central dogma of molecular biology within the pathogen. youtube.comnih.gov
Protein Synthesis: Some cathelicidins can interfere with protein synthesis. For instance, the proline- and arginine-rich bovine peptide Bac7 is thought to bind to bacterial ribosomal proteins, thereby inhibiting the translation process. researchgate.net
ATP Synthesis: A critical target for some cathelicidins is the F1Fo-ATP synthase, an enzyme essential for generating cellular energy in the form of ATP. nih.govnih.gov Venom-derived cathelicidins have been shown to potently inhibit E. coli ATP synthase, leading to a depletion of energy and subsequent bacterial death. nih.gov This inhibition of ATP synthesis is considered a significant contributor to their bactericidal effect. nih.gov
The ability to target these fundamental cellular processes makes it more difficult for bacteria to develop resistance.
Anti-biofilm Formation and Dispersal Mechanisms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Cathelicidins, particularly LL-37, have demonstrated significant anti-biofilm capabilities through various mechanisms. nih.govcncb.ac.cnmdpi.com
The anti-biofilm actions of cathelicidins include:
Inhibition of Adhesion: Cathelicidins can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.govcncb.ac.cn
Suppression of Quorum-Sensing: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including genes involved in biofilm formation. LL-37 has been shown to suppress quorum-sensing pathways in pathogens like Pseudomonas aeruginosa. nih.govnih.gov
Matrix Degradation: The extracellular matrix of a biofilm provides structural integrity. Some cathelicidins can degrade components of this matrix, weakening the biofilm structure and making the embedded bacteria more susceptible to antimicrobial agents. nih.govcncb.ac.cn
Downregulation of Biofilm-Associated Genes: LL-37 can alter the expression of genes that are essential for biofilm development in various bacteria. nih.govnih.gov
These multifaceted anti-biofilm properties make cathelicidins a promising avenue for combating chronic and persistent bacterial infections.
Immunomodulatory Functions and Pathways
In addition to their direct antimicrobial activities, cathelicidins are potent modulators of the host immune response. frontiersin.orgresearchgate.net They can influence the recruitment and activity of various immune cells and regulate the production of signaling molecules like cytokines and chemokines. frontiersin.orgfrontiersin.org
Immune Cell Chemotaxis and Recruitment Regulation
Cathelicidins play a crucial role in orchestrating the movement of immune cells to sites of infection and inflammation. researchgate.netfrontiersin.org This chemotactic activity can be both direct and indirect.
Direct Chemotaxis: Human cathelicidin LL-37 and its murine counterpart, CRAMP, are direct chemoattractants for a variety of immune cells. frontiersin.orgoup.com They can induce the migration of neutrophils, monocytes, T-cells, and mast cells. frontiersin.orgfrontiersin.orgresearchgate.net This is often mediated through specific cell surface receptors. For example, LL-37 can attract neutrophils, monocytes, and T-cells by binding to the formyl peptide receptor-like 1 (FPRL1/FPR2). oup.comresearchgate.netnih.gov Mast cell chemotaxis is induced through the Mas-related G protein-coupled receptor X2 (MrgX2). frontiersin.orgresearchgate.net
Indirect Chemotaxis: Cathelicidins can also indirectly promote immune cell recruitment by stimulating other cells to produce chemokines. researchgate.netoup.com For instance, LL-37 can induce epithelial cells and monocytes to secrete chemokines that, in turn, attract more immune cells to the area. researchgate.netoup.com
This regulation of immune cell trafficking is vital for a rapid and effective response to infection.
Cytokine and Chemokine Profile Modulation
Cathelicidins can significantly influence the local and systemic inflammatory environment by modulating the production of cytokines and chemokines. frontiersin.orgresearchgate.net This modulation can be both pro-inflammatory and anti-inflammatory, depending on the context.
Pro-inflammatory Effects: Cathelicidins can induce the production of pro-inflammatory cytokines and chemokines that are essential for mounting an effective immune response. For example, LL-37 can stimulate the release of IL-8 (CXCL8), a potent neutrophil chemoattractant, from monocytes and epithelial cells. nih.govnih.gov Other chemokines like CCL2, CCL5, and CXCL10 can also be induced by cathelicidins, attracting a diverse range of immune cells. nih.govresearchgate.net The rat cathelicidin rCRAMP has been shown to induce TNF-α synthesis in mast cells. oup.com
Anti-inflammatory Effects: Conversely, cathelicidins can also exhibit anti-inflammatory properties. They can suppress the production of pro-inflammatory cytokines like TNF-α in response to bacterial components like LPS. nih.gov Furthermore, they can directly induce the production of anti-inflammatory cytokines such as IL-10. nih.govresearchgate.net This dual functionality allows cathelicidins to help control and resolve inflammation, preventing excessive tissue damage. frontiersin.org
Toll-like Receptor (TLR) Signaling Pathway Interactions (e.g., TLR2, TLR4, TLR9 Modulation)
Cathelicidin antimicrobial peptides (AMPs) are pivotal modulators of the innate immune system, exhibiting a complex and context-dependent interaction with Toll-like receptors (TLRs). nih.gov These interactions can either suppress or enhance TLR-mediated inflammatory responses, depending on the specific TLR, the nature of the microbial ligand, and the cell type involved. nih.govnih.gov
A primary mechanism by which cathelicidins regulate TLR signaling is through direct interaction with microbial ligands. nih.govfrontiersin.org The human cathelicidin, LL-37, and its analogues can bind to and neutralize lipopolysaccharide (LPS), a component of Gram-negative bacteria and a potent ligand for TLR4. frontiersin.orgasm.org This interaction prevents LPS from binding to the TLR4 receptor complex, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govfrontiersin.org Similarly, cathelicidins can sequester lipoteichoic acid (LTA) from Gram-positive bacteria, which is a ligand for TLR2, thus dampening the inflammatory response. nih.govnih.gov Studies have shown that chicken cathelicidin-2 (CATH-2) can inhibit TLR2 and TLR4 activation induced by Escherichia coli by binding to lipoproteins and LPS, respectively. nih.gov
In contrast to their inhibitory effects on lipid-sensing TLRs, cathelicidins can enhance the activation of TLRs that recognize nucleic acids, such as TLR3, TLR7, and TLR9. nih.gov Cathelicidins can bind to extracellular self-DNA and self-RNA released from damaged or dying host cells, as well as microbial nucleic acids. nih.govnih.gov This complex formation protects the nucleic acids from degradation by extracellular nucleases and facilitates their uptake into endosomal compartments where these TLRs are located. nih.gov For instance, LL-37 in complex with DNA can amplify the activation of TLR9 in plasmacytoid dendritic cells and B cells, leading to an enhanced type I interferon response. nih.gov Similarly, dsRNA-cathelicidin complexes can augment TLR3 stimulation in keratinocytes. nih.gov The interaction with TLR9 is also crucial in the gut, where bacterial DNA can activate TLR9 to increase endogenous cathelicidin expression, creating a protective feedback loop. nih.gov
The modulation of TLR signaling by cathelicidins is a finely tuned process. For example, the inhibitory effect of cathelicidins on TLR4 activation by LPS can be overcome if the cathelicidin-LPS complexes are internalized, and the cathelicidin is subsequently degraded, allowing LPS to engage with endosomal TLR4. nih.gov This differential regulation highlights the sophisticated role of cathelicidins in balancing the inflammatory response to microbial threats.
Interplay with Adaptive Immune Responses (e.g., Dendritic Cell Activation, Lymphocyte Polarization)
Cathelicidins serve as a crucial link between the innate and adaptive immune systems, primarily by influencing the function of dendritic cells (DCs) and the subsequent polarization of lymphocytes. nih.gov Dendritic cells, as professional antigen-presenting cells, are essential for initiating T-cell mediated adaptive immunity. youtube.com
The human cathelicidin LL-37 can directly impact DC maturation and function. It has been shown to up-regulate the endocytic capacity of dendritic cells, a key process for antigen uptake. nih.gov Furthermore, LL-37 can modulate the cytokine secretion profile of DCs, promoting the release of cytokines that favor the differentiation of T-helper 1 (Th1) cells. nih.govnih.gov A Th1-polarized immune response is critical for combating intracellular pathogens. This effect is supported by in vivo studies where mice lacking the murine cathelicidin (CRAMP) exhibited enhanced Th2 responses. nih.gov
Conversely, cathelicidins can also suppress certain aspects of DC activation. For example, LL-37 can inhibit TLR4-mediated maturation of dendritic cells, thereby preventing an excessive inflammatory response that could lead to tissue damage or autoimmunity. nih.gov This inhibitory action on DC activation by cathelicidin has been shown to prevent allergic contact sensitization in a mouse model. nih.gov
Beyond dendritic cells, cathelicidins can directly influence lymphocytes. Murine CRAMP has been demonstrated to directly affect T- and B-cell responses, thereby promoting and regulating antigen-specific humoral and cellular adaptive immunity. nih.gov More recent evidence suggests a role for cathelicidin in promoting the differentiation of Th17 cells, a subset of T helper cells involved in mucosal immunity and inflammation. nih.gov Cathelicidin released by neutrophils can enhance the expression of RORγt, the master transcription factor for Th17 differentiation, in a TGF-β1-dependent manner, while suppressing the Th1 lineage. nih.gov This indicates that cathelicidins can direct the nature of the T-cell response during an inflammatory event. nih.gov
Orchestration of Pro-inflammatory and Anti-inflammatory Responses
Cathelicidins are masterful conductors of the immune response, capable of exhibiting both pro-inflammatory and anti-inflammatory activities depending on the cellular and molecular context. nih.govfrontiersin.org This dual functionality allows them to fine-tune the inflammatory cascade, ensuring an effective response to pathogens while mitigating excessive and potentially harmful inflammation. nih.govfrontiersin.orgresearchgate.net
Pro-inflammatory Actions: Cathelicidins can promote inflammation by recruiting and activating key immune cells. The human peptide LL-37 is a potent chemoattractant for a variety of leukocytes, including neutrophils, monocytes, T-cells, and mast cells, drawing them to sites of infection or injury. nih.gov This recruitment is often mediated through receptors like the formyl peptide receptor-like 1 (FPRL1). nih.gov Once at the site, cathelicidins can induce the degranulation of mast cells and neutrophils, releasing a host of inflammatory mediators. nih.gov
Furthermore, cathelicidins can directly stimulate inflammatory cells to produce pro-inflammatory cytokines and chemokines. nih.govnih.gov For example, LL-37 can induce the production of IL-6 and CXCL8 in epithelial cells and keratinocytes. nih.govnih.gov In monocytes and macrophages, cathelicidins can trigger the release of IL-1β, TNF-α, and IL-6 through the P2X7 receptor. nih.gov As previously noted, they can also amplify inflammatory signals by enhancing the recognition of microbial nucleic acids by endosomal TLRs. nih.govnih.gov
Anti-inflammatory Actions: Despite their pro-inflammatory capabilities, cathelicidins are also potent anti-inflammatory agents. nih.gov A primary anti-inflammatory mechanism is the neutralization of pro-inflammatory microbial components, most notably LPS. nih.govfrontiersin.org By binding and sequestering LPS, cathelicidins prevent its interaction with TLR4, thereby blocking the potent inflammatory cascade it initiates. frontiersin.orgnih.gov This activity is crucial in preventing sepsis. asm.org
Cathelicidins can also actively promote the production of anti-inflammatory cytokines. nih.govnih.gov LL-37 has been shown to induce the synthesis of the anti-inflammatory cytokine IL-10 in keratinocytes and macrophages. nih.govnih.gov It can also induce the production of Interleukin-1 Receptor Antagonist (IL-1RA), which blocks the action of the pro-inflammatory cytokine IL-1. semanticscholar.org In certain contexts, LL-37 can suppress the production of TNF-α by macrophages stimulated with LPS. nih.gov This ability to selectively reduce pro-inflammatory macrophage responses highlights its role in resolving inflammation. frontiersin.org
This balance between pro- and anti-inflammatory functions allows cathelicidins to orchestrate a tailored immune response, robust enough to clear an infection but controlled enough to prevent immunopathology. nih.govfrontiersin.org
Ancillary Biological Activities and Associated Mechanisms
Beyond their direct antimicrobial and immunomodulatory roles, cathelicidins participate in a variety of other crucial biological processes, including tissue repair, angiogenesis, and the regulation of cancer progression.
Cellular Proliferation and Migration Modulation in Tissue Repair (e.g., Keratinocytes, Fibroblasts)
Cathelicidins are integral to the wound healing process, promoting the re-epithelialization and regeneration of damaged tissue. nih.gov This pro-healing action is mediated through their ability to stimulate the proliferation and migration of key structural cells, such as keratinocytes and fibroblasts. nih.govnih.gov
The human cathelicidin LL-37 is highly expressed in the epithelium of healing skin, while its levels are diminished in chronic, non-healing ulcers. nih.gov In vitro studies have demonstrated that LL-37 can directly induce the proliferation and migration of human airway epithelial cells and keratinocytes, which are essential for closing a wound. nih.gov Similarly, amphibian cathelicidins, such as Cathelicidin-NV and Cathelicidin-DM, have been shown to enhance the proliferation of both keratinocytes (HaCaT cells) and human skin fibroblasts (HSF). nih.govportlandpress.com
The mechanism underlying this stimulation often involves the activation of key intracellular signaling pathways. For instance, Cathelicidin-DM has been found to promote wound healing by activating the MAPK signaling pathway, leading to the increased phosphorylation of ERK, JNK, and p38. nih.gov The migration of inflammatory cells like macrophages to the wound site, which is also promoted by some cathelicidins, further contributes to the release of growth factors that support tissue repair. nih.gov By orchestrating these cellular events, cathelicidins play a vital role in the complex process of tissue regeneration. nih.govswolverine.com
Molecular Mechanisms of Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological events like wound healing and pathological conditions such as tumor growth. researchgate.net Cathelicidins have emerged as significant modulators of angiogenesis. nih.gov
The human cathelicidin LL-37 is a pro-angiogenic factor. nih.govahajournals.org It directly stimulates endothelial cells to proliferate and form vessel-like structures. nih.gov One of the key molecular mechanisms involves the induction of cyclooxygenase-1 (COX-1) activity in endothelial cells. nih.govahajournals.org LL-37 stimulation triggers a dose-dependent synthesis of prostaglandin (B15479496) E2 (PGE2) by endothelial cells. nih.govahajournals.org This process is initiated by an LL-37-induced increase in intracellular calcium, which activates cytosolic phospholipase A2 (cPLA2). The activated cPLA2 releases arachidonic acid, the substrate for COX-1, leading to PGE2 production. The subsequent signaling of PGE2 occurs through its receptor, EP3, on endothelial cells, culminating in an angiogenic response. nih.govahajournals.org
In vivo studies using the murine ortholog of LL-37, CRAMP, have confirmed this prostaglandin-dependent angiogenic activity, which can be effectively blocked by aspirin, a known COX inhibitor. nih.gov This pro-angiogenic capacity is essential for the role of cathelicidins in wound healing, as the formation of new blood vessels is required to supply nutrients and oxygen to the regenerating tissue. swolverine.com
Anti-cancer Mechanisms in Cellular and Preclinical Models
The role of cathelicidins in cancer is multifaceted and highly context-dependent, with studies reporting both pro-tumorigenic and anti-cancer effects. researchgate.netnih.gov
In some cancers, such as those of the ovary, lung, and breast, elevated expression of LL-37 is associated with tumor progression. researchgate.netkarger.com In these cases, LL-37 can promote tumorigenesis through various mechanisms, including the recruitment of mesenchymal stem cells and enhancing angiogenesis. nih.gov
Conversely, in other malignancies like colon cancer, gastric cancer, and certain hematologic malignancies, cathelicidins exhibit anti-cancer properties. researchgate.netkarger.com The mechanisms underlying these anti-tumor effects are diverse. One key mechanism is the induction of apoptosis (programmed cell death) in cancer cells. nih.gov LL-37 and its synthetic derivatives have been shown to cause apoptotic cell death, often through mitochondrial-associated pathways. nih.gov Interestingly, in colon cancer cells, LL-37 can induce caspase-independent apoptosis, which may be advantageous as caspase-dependent apoptosis can sometimes paradoxically promote the proliferation of surviving cancer cells. nih.gov This caspase-independent death is mediated by factors like apoptosis-inducing factor (AIF) and endonuclease G (EndoG). nih.gov
Another anti-cancer mechanism involves the modulation of the tumor microenvironment. In colon cancer models, murine cathelicidin was found to reduce tumor number and size by preferentially targeting tumoral vimentin, a protein associated with poor patient survival. nih.gov In gastric cancer, LL-37 has been reported to inhibit cancer cell proliferation by activating bone morphogenetic protein (BMP) signaling. nih.gov
Furthermore, cathelicidins can enhance the anti-tumor immune response. Vitamin D-dependent induction of cathelicidin in tumor-associated macrophages (TAMs) can activate their anti-cancer activity and enhance antibody-dependent cellular cytotoxicity (ADCC). researchgate.netkarger.com Preclinical studies using chicken cathelicidins against breast cancer and Ehrlich ascites carcinoma models showed reduced tumor growth, increased expression of pro-apoptotic caspases, and enhanced release of anti-tumor cytokines like TNF-α and IFN-γ. researchgate.net
The dual nature of cathelicidin's role in cancer underscores the complexity of its interactions, which are dependent on the specific cancer type and the receptors expressed on the cancer cells. researchgate.netkarger.com
Direct Cellular Effects
Cathelicidins can directly impact tumor cells, inducing cell death and halting proliferation through several mechanisms.
Apoptosis Induction: The human cathelicidin LL-37 and its analogues can trigger programmed cell death, or apoptosis, in malignant cells. For instance, an analogue of LL-37 has been shown to induce caspase-independent apoptosis in oral squamous cell carcinoma lines. nih.gov In Jurkat T leukemia cells and A549 lung cancer cells, LL-37's anti-tumor activity is linked to its ability to cause DNA breaks and mitochondrial damage, independent of caspase activation. nih.gov In colon cancer cells, LL-37 activates a G-protein coupled receptor (GPCR)-p53-Bax/Bak/Bcl-2 signaling cascade, which initiates apoptosis through the AIF/EndoG pathway. nih.gov Similarly, in oral squamous cell carcinoma HSC-3 cells, overexpression of cathelicidin antimicrobial peptide (CAMP) or its C-terminal deletion mutant (CDEL) leads to apoptosis mediated by caspase-3 via the P53-Bcl-2/BAX pathway. researchgate.net The murine cathelicidin, CRAMP, has also been observed to induce apoptosis in CD4+ T cells. frontiersin.org
Cell Cycle Arrest: Cathelicidins can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. In colon cancer cells, LL-37 is reported to cause cell cycle arrest in the G2/M phase through the activation of p21. researchgate.net Studies on gastric cancer have suggested that LL-37's anti-cancer effects involve arresting the cell cycle in the G0/G1 phase. researchgate.netoregonstate.edu Furthermore, in the fungal pathogen Candida auris, LL-37 was found to arrest the cell cycle in the S phase, indicating it inhibits DNA synthesis. nih.gov
DNA Damage: While direct induction of DNA breaks has been noted as a consequence of apoptotic signaling, some cathelicidins exhibit a protective role regarding DNA. nih.gov For example, cathelicidin-HR, from the frog Hoplobatrachus rugulosus, can inhibit DNA damage induced by UV light and hydrogen peroxide. researchgate.netresearchgate.net Molecular docking studies suggest this protection may arise from the formation of a DNA-peptide complex. researchgate.netresearchgate.net Conversely, after crossing the cell membrane, cathelicidins can interfere with intracellular processes by impairing DNA and RNA synthesis. nih.gov
Reactive Oxygen Species (ROS) Induction: A primary mechanism for cathelicidin's antimicrobial and cytotoxic effects is the induction of reactive oxygen species (ROS). The accumulation of ROS leads to significant cellular damage and subsequent cell death. nih.govmdpi.comnih.gov In neutrophils, LL-37 stimulates the dose- and time-dependent generation of ROS, likely through the activation of NADPH oxidase and mobilization of intracellular calcium. nih.govnih.gov This ROS production is a key element of the host defense functions of neutrophils at sites of inflammation or infection. nih.govnih.gov
Reprogramming of the Tumor Microenvironment
Cathelicidins can significantly alter the tumor microenvironment (TME), influencing the function of various immune cells to either promote or inhibit tumor growth.
Myeloid-Derived Suppressor Cells (MDSCs): While MDSCs are known to be a heterogeneous population of immunosuppressive cells within the TME that inhibit T-cell responses and promote tumor progression, the direct interaction and effect of cathelicidins on MDSC programming and function require further specific investigation. nih.gov
Macrophage Polarization: The effect of cathelicidins on macrophage polarization is complex and appears to be context-dependent. Some studies indicate that LL-37 can polarize macrophages toward a pro-inflammatory M1 phenotype. mdpi.com However, other research suggests that in certain contexts, such as in the presence of E. coli, the snake cathelicidin-WA can drive the polarization of M1 macrophages toward an anti-inflammatory M2-like phenotype. nih.govfrontiersin.org In breast cancer, cathelicidin (CAMP) expression is predominantly found in the M2 phenotype of tumor-associated macrophages (TAMs), and co-culture of breast cancer cells with macrophages upregulates CAMP, promoting cancer cell viability. nih.gov This suggests that in some cancers, cathelicidins may contribute to an M2-polarized, pro-tumorigenic microenvironment. nih.gov
T-cell Activity: Cathelicidins have a multifaceted relationship with T-cells. In chronic inflammatory diseases like psoriasis and atherosclerosis, LL-37 can act as a T-cell self-antigen, leading to T-cell activation. frontiersin.orgnih.govnih.gov Specifically, the persistence of a CD8+ effector T-cell response to LL-37 has been observed in patients with acute coronary syndrome. nih.gov Cathelicidins can also act as a chemoattractant for CD4 T-cells. nih.gov However, they can also exhibit immunomodulatory effects, sometimes reducing the inflammatory actions of already activated T-cells. peptidesciences.com In a mouse model of pathogen-accelerated type 1 diabetes, CRAMP treatment was shown to inhibit the proliferation of intestinal IFN-γ+ T-cells and their migration to the pancreas, thereby dampening the autoimmune response. thno.org
Intracellular Signaling Pathway Interference
Cathelicidins can modulate key intracellular signaling pathways that are often dysregulated in cancer, thereby influencing cell fate.
mTOR: The human cathelicidin LL-37 has been shown to activate mTORC1 signaling. In human keratinocytes, this activation occurs through binding to Toll-like receptor 2 (TLR2). This interaction creates a positive feedback loop where activated mTORC1 signaling, in turn, increases the expression of cathelicidin itself, which can promote skin inflammation in conditions like rosacea. nih.gov
JAK-STAT: The JAK-STAT pathway is another target of cathelicidin modulation. The snake-derived cathelicidin-WA has been found to suppress the phosphorylation of STAT1, which is involved in M1 macrophage activation, while simultaneously inducing the phosphorylation of STAT6, which promotes M2 macrophage activation. nih.gov LL-37 is also recognized as a modulator of the JAK-STAT pathway, among many other signaling cascades, highlighting its broad immunomodulatory capabilities. nih.gov Dysregulation of the JAK/STAT pathway, particularly constitutive activation of STAT3, is linked to tumorigenesis and resistance to apoptosis. mdpi.comnih.gov
Epithelial-Mesenchymal Transition (EMT) Inhibition
The role of cathelicidins in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis and fibrosis, appears to be contradictory and context-specific.
One study using a murine model of hypersensitivity pneumonitis found that treatment with the mouse cathelicidin, CRAMP, restored the balance in the expression of genes and proteins responsible for EMT. This suggests that cathelicidin can silence or inhibit the EMT process, which could be a therapeutic strategy for preventing pulmonary fibrosis. nih.gov
In contrast, another study investigating smoking-related chronic obstructive pulmonary disease (COPD) reported that LL-37 promotes airway EMT. The proposed mechanism involves the activation of the TACE/TGF-α/EGFR signaling pathway, suggesting that cathelicidin mediates smoking-induced airway remodeling. nih.gov
These conflicting findings highlight the complex and context-dependent role of cathelicidins in regulating EMT.
Receptor-Mediated Interactions
Cathelicidins interact with a variety of cell surface receptors to initiate their signaling effects.
GPCR: LL-37 is known to interact with G-protein coupled receptors (GPCRs). It acts as a ligand for the Formyl Peptide Receptor Like-1 (FPRL1), which mediates chemotaxis, and the Mas-related G protein-coupled receptor X2 (MrgX2) on mast cells, triggering their degranulation. nih.govmdpi.com
CXCR4: While cathelicidins interact with several chemokine receptors, direct, high-affinity binding to CXCR4 is not strongly established. Research on human neutrophils suggests that LL-37 may function as a ligand for CXCR2, another chemokine receptor, as it induces similar downstream effects like receptor down-regulation and calcium mobilization. nih.gov While CXCR4 is a critical receptor in inflammation and cancer, its role as a direct functional receptor for cathelicidins like LL-37 requires more definitive evidence. bohrium.comresearchgate.net
Modulation of Autophagy Pathways
Cathelicidins can influence autophagy, a cellular self-degradation process that plays a dual role in cancer, either promoting survival or cell death. By forming complexes with mitochondrial DNA (mtDNA) released from damaged cells, LL-37 can prevent the degradation of this mtDNA through autophagy. This action has been shown to aggravate local inflammation in sepsis-induced acute lung injury by leading to an excess of pro-inflammatory cytokines. nih.gov The regulation of autophagy is also linked to the Vitamin D receptor (VDR), which can induce the expression of both cathelicidin and the key autophagy regulator ATG16L1, suggesting a coordinated regulation of innate immunity and cellular homeostasis. mdpi.com
Peptide Interactions with Amyloid Aggregation Processes
Recent research has uncovered a significant role for cathelicidins in modulating the aggregation of amyloid peptides, which are hallmarks of several diseases.
The human cathelicidin LL-37 has been shown to inhibit the amyloid aggregation of the human islet amyloid polypeptide (hIAPP), a process associated with the pathology of type II diabetes. nih.gov
The mechanism of inhibition involves LL-37 binding to hIAPP at various stages—as monomers, oligomers, and on the surface of fibril seeds. This interaction, driven by hydrophobic and pi-pi interactions, prevents the self-association of amyloidogenic regions and blocks the elongation of existing fibrils. nih.gov
Furthermore, in vitro evidence indicates that LL-37 can interact with amyloid-β (Aβ) peptides, preventing their aggregation into the plaques characteristic of Alzheimer's disease. oregonstate.edu This suggests a potential protective role for cathelicidins in neurodegenerative diseases linked to amyloid pathology.
Pathogen Resistance Mechanisms Against Cathelicidin Antimicrobial Peptides
Bacterial Adaptations and Evasion Strategies
Pathogenic bacteria have evolved a variety of mechanisms to resist the antimicrobial effects of cathelicidins. These strategies include altering their cell surface to reduce peptide binding, producing enzymes that degrade the peptide, and actively pumping the peptide out of the cell.
One of the primary ways bacteria evade cathelicidins is by altering the net charge of their cell surface. Cathelicidins are typically cationic, and their initial interaction with bacteria is an electrostatic attraction to the negatively charged components of the bacterial cell envelope. By reducing this negative charge, bacteria can repel the cationic peptides, thereby preventing them from reaching their target, the cell membrane.
In Gram-positive bacteria, such as Staphylococcus aureus, this is often achieved through two main modifications. The first involves the D-alanylation of teichoic acids, which are anionic polymers in the cell wall. The incorporation of positively charged D-alanine residues neutralizes the negative charge of teichoic acids, reducing the binding of cationic AMPs. A second mechanism is the modification of phosphatidylglycerol, a major anionic phospholipid in the cell membrane, with L-lysine. This reaction is catalyzed by the MprF (multiple peptide resistance factor) protein, resulting in the formation of lysyl-phosphatidylglycerol, which introduces a positive charge into the membrane and increases resistance to cathelicidins. nih.govnih.gov
| Bacterium | Modification | Molecular Mechanism | Effect on Cathelicidin (B612621) Interaction |
|---|---|---|---|
| Staphylococcus aureus | D-alanylation of teichoic acids | Incorporation of positively charged D-alanine residues into the cell wall. | Reduces negative surface charge, leading to electrostatic repulsion of cathelicidin. nih.govnih.gov |
| Staphylococcus aureus | Lysinylation of phosphatidylglycerol | The MprF protein adds positively charged L-lysine to anionic membrane phospholipids (B1166683). | Increases positive charge of the cell membrane, reducing cathelicidin binding. nih.govnih.gov |
| Gram-negative bacteria (e.g., Salmonella enterica) | Modification of Lipid A | Addition of phosphoethanolamine or L-Ara4N to the lipid A component of LPS. | Decreases the net negative charge of the outer membrane, impairing cathelicidin attraction. nih.gov |
Another effective evasion strategy employed by numerous pathogens is the secretion of proteases that specifically target and degrade cathelicidins, rendering them inactive. The human cathelicidin LL-37 is susceptible to cleavage by a variety of bacterial proteases.
Staphylococcus aureus produces several proteases capable of degrading LL-37. Aureolysin, a metalloproteinase, and the V8 protease (a glutamyl endopeptidase) can both cleave LL-37. nih.govnih.gov Interestingly, the outcome of this cleavage can differ. While aureolysin-mediated degradation completely abolishes the antimicrobial activity of LL-37, cleavage by the V8 protease can generate smaller fragments that may retain some antimicrobial function. nih.gov
Pseudomonas aeruginosa, a common opportunistic pathogen, secretes elastase and alkaline protease, both of which have been shown to degrade and inactivate LL-37. This proteolytic degradation is considered a significant virulence factor, particularly in chronic wound infections where these enzymes can enhance bacterial survival.
Bacillus anthracis, the causative agent of anthrax, secretes metalloproteases that contribute to its resistance to LL-37. Inhibition of these proteases has been shown to increase the susceptibility of B. anthracis to the antimicrobial peptide. nih.gov Other pathogens, such as Enterococcus faecalis (producing gelatinase) and Streptococcus pyogenes (producing SpeB), also utilize proteolytic enzymes to inactivate cathelicidins. kegg.jp
| Pathogen | Protease | Effect on Cathelicidin (LL-37) |
|---|---|---|
| Staphylococcus aureus | Aureolysin (metalloproteinase), V8 protease (glutamyl endopeptidase) | Cleaves and inactivates LL-37. nih.govnih.gov |
| Pseudomonas aeruginosa | Elastase, Alkaline Protease | Degrades and inactivates LL-37. |
| Bacillus anthracis | Metalloproteases | Contributes to resistance by degrading LL-37. nih.gov |
| Enterococcus faecalis | Gelatinase (GelE) | Inactivates LL-37 through proteolytic cleavage. kegg.jp |
| Streptococcus pyogenes | SpeB (cysteine protease) | Degrades LL-37. kegg.jp |
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics and other toxic compounds, out of the bacterial cell. These systems are a major contributor to multidrug resistance in many pathogenic bacteria. While direct evidence for the specific transport of cathelicidins by all efflux pumps is still an area of active research, the overexpression of certain efflux systems is strongly correlated with increased resistance to antimicrobial peptides.
In Gram-negative bacteria, particularly Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, are well-characterized for their role in extruding a broad spectrum of antimicrobial agents. nih.govfrontiersin.org The intrinsic resistance of P. aeruginosa to many antimicrobials is, in part, attributed to the constitutive expression of these pumps. researchgate.net While these pumps are known to export various antibiotics, their ability to recognize and transport a cationic peptide like cathelicidin is a plausible mechanism of resistance, effectively reducing the intracellular concentration of the peptide below its active threshold. researchgate.net
| Bacterium | Efflux Pump Family | Known Substrates | Implicated Role in Cathelicidin Resistance |
|---|---|---|---|
| Pseudomonas aeruginosa | Resistance-Nodulation-Division (RND) (e.g., MexAB-OprM, MexCD-OprJ, MexXY-OprM) | Tetracycline, chloramphenicol, fluoroquinolones, β-lactams | Overexpression is linked to multidrug resistance, and they are thought to contribute to resistance against antimicrobial peptides by reducing their intracellular concentration. nih.govfrontiersin.orgresearchgate.net |
Host Cathelicidin Production Suppression by Pathogens
Beyond developing direct resistance mechanisms, some pathogens have evolved strategies to manipulate the host's immune response to their advantage by suppressing the production of cathelicidins. By downregulating the expression of the gene encoding the cathelicidin precursor (CAMP in humans), pathogens can create a more permissive environment for their survival and proliferation.
One indirect mechanism for this suppression involves the manipulation of the host's cytokine response. The expression of the human cathelicidin gene, CAMP, can be influenced by the cytokine milieu. Th2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), have been shown to downregulate the expression of cathelicidin in keratinocytes. Some pathogens are known to promote a Th2-biased immune response, which can be advantageous for their persistence. For example, in atopic dermatitis, colonization by Staphylococcus aureus is associated with a Th2-dominant inflammation and reduced expression of antimicrobial peptides, including cathelicidin. This suggests that by skewing the host immune response towards a Th2 phenotype, certain pathogens can indirectly suppress the production of a key antimicrobial peptide.
Furthermore, some bacteria have been shown to employ broad-acting mechanisms to shut down host gene expression. For instance, certain strains of uropathogenic Escherichia coli associated with asymptomatic bacteriuria can cause a widespread suppression of host gene transcription, which could include genes involved in the innate immune response like CAMP. While not a direct targeting of cathelicidin, this global dampening of the host's transcriptional machinery represents a potent evasion strategy.
It has also been observed that some pathogens can interfere with the signaling pathways that lead to cathelicidin expression. For example, the vitamin D receptor (VDR) signaling pathway is a known inducer of CAMP gene expression. Pathogens that can interfere with VDR signaling could potentially reduce the host's ability to produce cathelicidin in response to infection.
| Mechanism | Description | Example Pathogen Implication |
|---|---|---|
| Induction of Th2 Cytokines | Pathogen promotes the release of IL-4 and IL-13, which have been shown to downregulate CAMP gene expression in epithelial cells. | Staphylococcus aureus colonization in atopic dermatitis is linked to a Th2 response and decreased cathelicidin levels. |
| Broad Suppression of Host Gene Expression | Some bacteria can inhibit the host's general transcriptional machinery, leading to a widespread downregulation of gene expression, including immune response genes. | Asymptomatic bacteriuria strains of Escherichia coli have been shown to suppress host gene expression. |
| Interference with Host Signaling Pathways | Pathogens may disrupt signaling pathways, such as the Vitamin D receptor pathway, that are crucial for inducing cathelicidin expression. | Hypothetical mechanism for pathogens to reduce host antimicrobial peptide production. |
Advanced Research Methodologies and Experimental Approaches in Cathelicidin Research
In Vitro Assays for Functional Characterization
In vitro assays are fundamental for dissecting the specific biological activities of cathelicidins, such as their influence on cell behavior and gene regulation.
Cell Migration Assays: The effect of cathelicidins on cell motility is often studied using wound closure or scratch assays. youtube.com In this method, a "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured over time, often with and without the presence of a cathelicidin (B612621) peptide like LL-37. youtube.com For instance, research has shown that LL-37, the human cathelicidin, can decrease fibroblast migration, a crucial process in the development of cardiac fibrosis. nih.gov This inhibitory effect on fibroblast migration is mediated through the P2X7 receptor-MAPK signaling pathway. nih.gov Conversely, LL-37 has been found to stimulate the migration of various immune cells, including T cells, neutrophils, and monocytes, by binding to the formyl peptide receptor-like 1 (FPRL1). nih.gov
Proliferation Assays: To quantify the impact of cathelicidins on cell proliferation, researchers utilize assays that measure DNA synthesis or metabolic activity. A common method is the bromodeoxyuridine (BrdU) ELISA cell proliferation assay, which detects the incorporation of BrdU into newly synthesized DNA during cell division. nih.gov Studies using this assay have demonstrated that LL-37 can significantly increase the proliferation of colon cancer cell lines such as HCT116 and SW480. nih.gov Similarly, the murine cathelicidin, CRAMP, has been shown to increase the proliferation of the Colon-26 mouse colon cancer cell line. nih.gov Other techniques rely on tetrazolium salts (like MTT) or ATP measurement, which correlate with the number of metabolically active, viable cells. youtube.com
Apoptosis Assays: The role of cathelicidins in programmed cell death, or apoptosis, is investigated using several techniques. sigmaaldrich.comthermofisher.com Flow cytometry with Annexin V staining is used to detect the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early marker of apoptosis. sigmaaldrich.comnih.gov Another common method is the colony formation assay, where the ability of single cells to grow into colonies is assessed. nih.gov Overexpression of cathelicidin has been shown to suppress colony formation in oral carcinoma HSC-3 cells. nih.gov Furthermore, studies have indicated that cathelicidins can induce caspase-3 mediated apoptosis, a key step in the apoptotic cascade. nih.govnih.gov
Gene Expression Studies: To understand how cathelicidins are regulated and what pathways they influence, gene expression analysis is critical. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and quantitative real-time PCR (qPCR) are widely used to measure the levels of cathelicidin mRNA in various tissues and cells under different conditions. nih.govmdpi.com For example, studies have used RT-PCR to show that the expression of porcine cathelicidins, PR-39 and protegrin, is developmentally regulated in peripheral blood neutrophils. nih.gov In other research, qPCR has been employed to investigate the upregulation of cathelicidin (CAMP) gene expression in adipocytes in response to inflammatory factors like TNFα. mdpi.com These studies often involve designing specific primers based on known cathelicidin gene sequences from databases like GenBank. nih.gov
Table 1: Summary of In Vitro Assays for Cathelicidin Functional Characterization This table is interactive. Click on the headers to sort.
| Assay Type | Method | Measured Parameter | Key Finding Example | Reference(s) |
|---|---|---|---|---|
| Cell Migration | Scratch/Wound Closure Assay | Rate of cell movement to close a gap | LL-37 inhibits cardiac fibroblast migration. nih.gov | youtube.comnih.gov |
| Cell Proliferation | BrdU ELISA | Incorporation of BrdU into new DNA | LL-37 increases proliferation of colon cancer cells. nih.gov | nih.govyoutube.com |
| Apoptosis | Flow Cytometry (Annexin V) | Phosphatidylserine exposure | Indicates early-stage programmed cell death. sigmaaldrich.com | sigmaaldrich.comnih.gov |
| Apoptosis | Colony Formation Assay | Ability of single cells to form colonies | Cathelicidin overexpression suppresses colony formation in HSC-3 cells. nih.gov | nih.gov |
| Gene Expression | Quantitative Real-Time PCR (qPCR) | mRNA levels of specific genes | TNFα upregulates CAMP gene expression in adipocytes. mdpi.com | nih.govmdpi.com |
Genetic Manipulation Techniques for Cathelicidin Studies
Gene knockout models, particularly in mice, are powerful tools for understanding the in vivo physiological and pathological roles of endogenous cathelicidins. By deleting the gene that codes for a specific cathelicidin, researchers can observe the resulting phenotype and infer the peptide's function.
The murine cathelicidin gene, Cnlp, produces the peptide CRAMP, which is the homolog to human LL-37. nih.gov Cathelicidin-deficient (Cnlp-/- or knockout) mice have been instrumental in revealing the peptide's role in host defense and inflammation. For example, studies using these knockout mice have shown that they are more susceptible to skin infections caused by Group A Streptococcus and to Pseudomonas aeruginosa keratitis. nih.gov In the context of P. aeruginosa eye infections, the absence of cathelicidin resulted in significantly delayed bacterial clearance and an increased number of infiltrating neutrophils compared to wild-type mice. nih.gov
Conversely, in a model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), cathelicidin-deficient mice exhibited increased survival rates compared to their wild-type counterparts. nih.gov This surprising outcome suggests that the anti-inflammatory properties of cathelicidin may be detrimental in the context of a deep-seated systemic infection, highlighting the peptide's complex, context-dependent functions. nih.gov
High-Throughput Omics Approaches
Omics technologies provide a global, unbiased view of the molecular changes associated with cathelicidin function and expression.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell or tissue. Transcriptome screening using DNA microarrays or RNA-sequencing has been applied in cathelicidin research to identify broad changes in gene expression. In the sepsis study involving cathelicidin-knockout mice, DNA microarrays revealed that the increased survival of deficient mice was associated with the upregulation of key inflammatory response genes. nih.gov Transcriptomic analysis of cartilage from osteoarthritis patients has also been used to identify the upregulation of the CAMP gene. nih.gov Furthermore, transcriptomics of venom glands from species like the Indian cobra has helped identify and classify toxin genes, including cathelicidins. wikipedia.org
High-Throughput Screening (HTS): HTS is used to rapidly test large libraries of compounds for their ability to modulate a specific biological process. chemdiv.com In cathelicidin research, HTS assays have been developed to discover compounds that can induce the expression of endogenous host defense peptides. nih.govnih.gov One such assay utilizes a stable macrophage cell line expressing a luciferase reporter gene, where the luciferase expression is controlled by a cathelicidin gene promoter (e.g., avian β-defensin 9, AvBD9). nih.govnih.gov Screening a library of natural products with this system led to the identification of multiple compounds that could enhance HDP synthesis, presenting a potential alternative to traditional antibiotics. nih.gov
Computational and Structural Modeling Approaches
Computational methods, especially molecular dynamics (MD) simulations, are invaluable for investigating the structure of cathelicidins and their mechanism of action at an atomic level. nih.gov These simulations model the physical movements of atoms and molecules over time, providing insights that are often difficult to obtain through experimental means alone.
MD simulations have been extensively used to study how cathelicidin peptides like the bovine BMAP27 interact with and disrupt bacterial membranes. plos.orgnih.gov These studies can be performed using different levels of detail, such as all-atom or coarse-grained (CG) models, and employ force fields like AMBER, CHARMM, and MARTINI to describe the physics of the system. nih.govplos.org All-atom MD studies have revealed that BMAP27 maintains a stable helical conformation in anionic lipid environments (mimicking bacterial membranes) but loses helicity in zwitterionic systems (mimicking mammalian cells). plos.orgresearchgate.net Coarse-grained simulations, which can model longer timescales, have shed light on how peptides oligomerize on the membrane surface and form pores, suggesting different mechanisms like the "carpet model" or "toroidal pore model" depending on the membrane composition. plos.orgresearchgate.netfrontiersin.org These computational approaches also allow for the study of mutant peptides, helping to identify key amino acid residues responsible for membrane interaction and activity. researchgate.net Other computational tools like AlphaFold are used for predicting the tertiary structure of peptides from their amino acid sequence. nih.gov
Table 2: Computational Approaches in Cathelicidin Research This table is interactive. Click on the headers to sort.
| Technique | Model Type | Key Application | Finding Example | Reference(s) |
|---|---|---|---|---|
| Molecular Dynamics (MD) | All-Atom | Detailed peptide-lipid interaction | BMAP27 is stable in anionic lipids but not zwitterionic lipids. researchgate.net | plos.orgnih.govresearchgate.net |
| Molecular Dynamics (MD) | Coarse-Grained (CG) | Long-timescale events (e.g., pore formation) | BMAP27 forms pores via carpet-like or toroidal-pore mechanisms. researchgate.net | nih.govresearchgate.net |
| Homology Modeling | AlphaFold | 3D structure prediction from sequence | Predicting the structure of the Iberian mole cathelicidin. nih.gov | nih.gov |
Immunochemical and Biochemical Detection Methods
Accurate quantification of cathelicidin peptides in biological samples is crucial for both research and potential clinical applications. Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunochemical method for this purpose.
Cathelicidin ELISA kits are commercially available for detecting and quantifying the peptide in various species, including humans and mice. fn-test.comabbexa.com These assays are typically designed to measure cathelicidin in a range of biological fluids such as serum, plasma, cell culture supernatants, and tissue homogenates. abbexa.commybiosource.cominnov-research.com
There are two main types of ELISA used for cathelicidin detection:
Sandwich ELISA: This is the most common format. A microplate is pre-coated with a capture antibody specific to the cathelicidin peptide. The sample is added, and the cathelicidin binds to the capture antibody. After washing, a second, biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cathelicidin. Finally, a streptavidin-HRP conjugate and a substrate are added to produce a colorimetric signal that is proportional to the amount of cathelicidin in the sample. fn-test.cominnov-research.com
Competitive ELISA: In this format, the sample is incubated with a known amount of biotin-labeled cathelicidin. This mixture is then added to a plate pre-coated with an anti-cathelicidin antibody. The cathelicidin in the sample competes with the labeled cathelicidin for binding to the limited number of antibody sites. The resulting signal is inversely proportional to the concentration of cathelicidin in the sample. abbexa.commybiosource.com
These ELISA kits offer high sensitivity, with detection ranges often in the nanogram per milliliter (ng/mL) level, allowing for the precise measurement of physiological and pathological concentrations of cathelicidin. innov-research.combiocompare.comkbdna.com
Q & A
Q. How is the expression of the human CAMP gene regulated, and what experimental approaches are used to study its transcriptional control?
The CAMP gene is regulated by vitamin D via the vitamin D receptor (VDR) binding to a promoter-specific vitamin D response element (VDRE) . Environmental factors like wounding or infection trigger TGF-β1-mediated upregulation of CYP27B1, which converts 25OH-vitamin D3 to its active form (1,25D3), enhancing CAMP expression in keratinocytes . Experimental approaches include chromatin immunoprecipitation (ChIP) to identify VDR binding sites, luciferase reporter assays to assess promoter activity, and RNA-seq to quantify transcriptional changes under varying vitamin D conditions. Knockout models (e.g., VDR- or CYP27B1-deficient mice) further validate regulatory pathways .
Q. What methodologies are employed to evaluate the direct antimicrobial activity of cathelicidins against pathogens?
Standard assays include:
- Minimum inhibitory concentration (MIC) testing using broth microdilution or agar diffusion to quantify bacterial growth inhibition .
- Membrane disruption assays (e.g., SYTOX Green uptake) to measure permeability changes in bacterial membranes .
- Killing kinetics via time-course CFU counts to assess rapid bactericidal effects .
- Electron microscopy to visualize structural damage to microbial cells . For example, Hc-CATH from sea snakes demonstrated broad-spectrum activity against Gram-negative and Gram-positive bacteria via membrane lysis .
Q. How do researchers distinguish between the antimicrobial and immunomodulatory functions of cathelicidins in experimental models?
- Gene silencing/knockout models : Comparing wild-type and CAMP-deficient mice in infection or inflammation models isolates immunomodulatory roles (e.g., reduced neutrophil chemotaxis or cytokine production) .
- Peptide truncation studies : Testing fragments of LL-37 (e.g., devoid of LPS-binding domains) separates antimicrobial activity from anti-inflammatory effects .
- Co-culture systems : Measuring cytokine release (e.g., TNF-α, IL-6) in immune cells exposed to cathelicidins and pathogens identifies immunomodulatory pathways .
Advanced Research Questions
Q. How can contradictory findings on cathelicidin’s role in autoimmune diseases (e.g., pro-inflammatory vs. protective) be reconciled?
Context-dependent effects arise from differences in disease models, peptide concentration, and cellular targets. For example:
- Pro-inflammatory role : In experimental autoimmune encephalomyelitis (EAE), cathelicidin promotes Th17 differentiation and IFN-γ production, exacerbating neuroinflammation .
- Protective role : In hypersensitivity pneumonitis, cathelicidin inhibits Wnt/β-catenin signaling, reducing fibrosis . Methodological strategies include:
- Cell-specific knockout models (e.g., neutrophil- or microglia-specific CAMP deletion) to dissect tissue-specific effects.
- Spatiotemporal expression profiling using single-cell RNA-seq in lesion microenvironments .
Q. What are the challenges in designing delivery systems for cathelicidin-based therapeutics, and how are they addressed?
Key challenges include peptide degradation, cytotoxicity, and off-target effects. Solutions involve:
- Liposomal encapsulation : Thin-film hydration methods improve stability and reduce hemolytic activity .
- Peptide engineering : Cyclization or D-amino acid substitution enhances protease resistance (e.g., modified LL-37 derivatives) .
- Targeted delivery : Conjugation with antibodies or aptamers directs peptides to infection sites .
Q. How do cross-species variations in cathelicidin sequences impact their functional divergence, and how can this inform peptide design?
Comparative studies reveal functional adaptations:
- Marine vs. mammalian cathelicidins : Hc-CATH (sea snake) has a unique α-helical structure enabling LPS neutralization and TLR4 antagonism, unlike human LL-37 .
- Salmon cathelicidins : asCATH1 and asCATH2 show stronger anti-biofilm activity than LL-37 but lower cytotoxicity . Bioinformatics tools (e.g., Antimicrobial Peptide Database [APD]) enable motif identification and rational design of chimeric peptides with enhanced stability or specificity .
Q. What experimental models are used to study the interplay between cathelicidin, vitamin D, and clinical outcomes (e.g., tuberculosis or lung function)?
- Human cohort studies : ELISA quantification of serum cathelicidin and 25(OH)-vitamin D levels in tuberculosis patients identifies correlations with disease severity .
- In vitro stimulation : Treating macrophages with 1,25D3 and Mycobacterium tuberculosis assesses cathelicidin-dependent bactericidal effects .
- Murine models : Vitamin D-deficient mice show impaired CAMP expression and increased susceptibility to Pseudomonas aeruginosa pneumonia, linking deficiency to lung function decline .
Q. How can researchers resolve discrepancies in cathelicidin’s role in wound healing versus fibrosis?
- Dose-dependent effects : Low cathelicidin concentrations promote angiogenesis and re-epithelialization, while excess peptide activates fibroblasts via TGF-β1/Wnt crosstalk, driving fibrosis .
- Temporal analysis : Longitudinal RNA-seq in healing wounds identifies dynamic shifts in CAMP expression and downstream pathways .
- Therapeutic modulation : Topical application of CAMP-neutralizing antibodies in fibrotic models reduces collagen deposition .
Methodological Guidance
Q. What bioinformatics pipelines are recommended for identifying novel cathelicidins in non-model organisms?
- Genome mining : Use BLASTp/t with conserved cathelicidin domains (e.g., cathelin-like prosequence) against NCBI or UniProt databases .
- Structure prediction : Tools like PEP-FOLD or I-TASSER model mature peptide conformations (e.g., α-helical vs. β-sheet) .
- Phylogenetic analysis : MEGA software reconstructs evolutionary relationships to infer functional divergence .
Q. How is cathelicidin expression and localization assessed in human tissues (e.g., CNS lesions)?
- Immunofluorescence/confocal microscopy : Co-staining with cell-specific markers (e.g., CD68 for microglia, NE for neutrophils) localizes CAMP in MS brain sections .
- Flow cytometry : Intracellular staining of PBMCs or sorted immune cells quantifies CAMP levels under inflammatory stimuli .
- In situ hybridization : RNAscope probes detect CAMP mRNA in formalin-fixed tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
